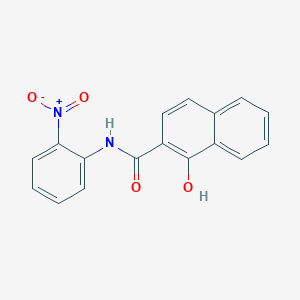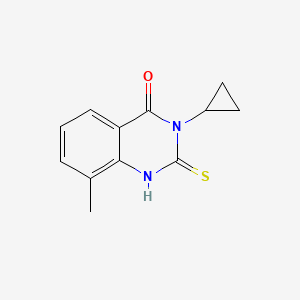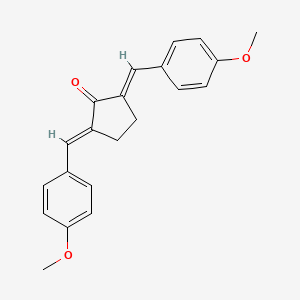![molecular formula C13H6Cl2O5S2 B11708872 4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one CAS No. 313535-90-9](/img/structure/B11708872.png)
4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate is a chemical compound with the molecular formula C10H6Cl2O5S It is known for its unique structure, which includes a benzoxathiol ring system substituted with chlorine atoms and a benzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate typically involves the following steps:
Formation of the Benzoxathiol Ring: The initial step involves the formation of the benzoxathiol ring system. This can be achieved through the reaction of appropriate starting materials, such as 2-mercaptobenzoic acid derivatives, with chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Sulfonation: The final step involves the sulfonation of the benzoxathiol ring with benzenesulfonyl chloride (C6H5SO2Cl) in the presence of a base like pyridine or triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,6-Dichlor-5-[(Phenylsulfonyl)oxy]-1,3-benzoxathiol-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome können durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen Amin-Derivate der Verbindung ergeben.
Wissenschaftliche Forschungsanwendungen
4,6-Dichlor-5-[(Phenylsulfonyl)oxy]-1,3-benzoxathiol-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, obwohl spezifische medizinische Anwendungen noch in der Forschung sind.
Industrie: Wird in der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4,6-Dichlor-5-[(Phenylsulfonyl)oxy]-1,3-benzoxathiol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit Enzymen und Proteinen zu interagieren und möglicherweise deren Aktivität zu hemmen. Die genauen molekularen Ziele und Signalwege werden noch untersucht, aber es wird vermutet, dass sie zelluläre Prozesse wie die Signaltransduktion und Stoffwechselwege beeinflussen .
Wirkmechanismus
The mechanism of action of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4,6-Dichlor-7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin
- 4,6-Dichlor-5-(2-Methoxyphenoxy)-2,2’-bipyrimidin
Einzigartigkeit
4,6-Dichlor-5-[(Phenylsulfonyl)oxy]-1,3-benzoxathiol-2-on zeichnet sich durch seine Benzoxathiolringstruktur aus, die in ähnlichen Verbindungen nicht häufig vorkommt.
Eigenschaften
CAS-Nummer |
313535-90-9 |
|---|---|
Molekularformel |
C13H6Cl2O5S2 |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
(4,6-dichloro-2-oxo-1,3-benzoxathiol-5-yl) benzenesulfonate |
InChI |
InChI=1S/C13H6Cl2O5S2/c14-8-6-9-12(21-13(16)19-9)10(15)11(8)20-22(17,18)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
WKSMVQHNHOOEGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=C2Cl)SC(=O)O3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708802.png)
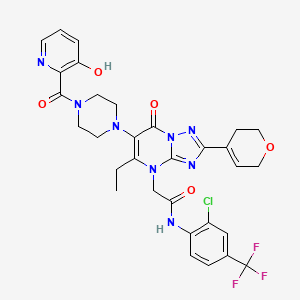

![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
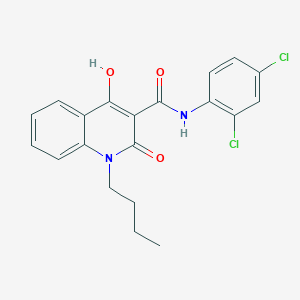
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)

